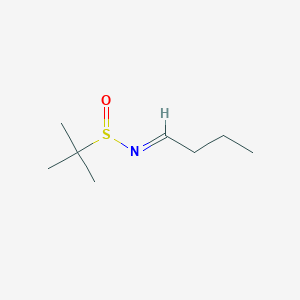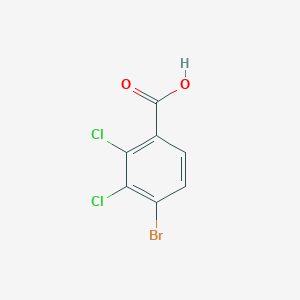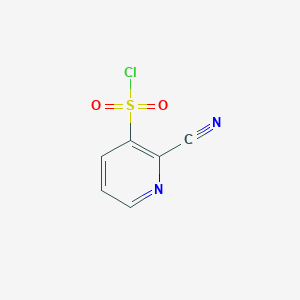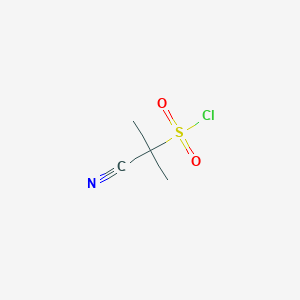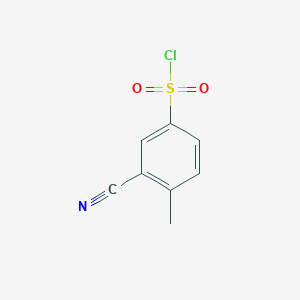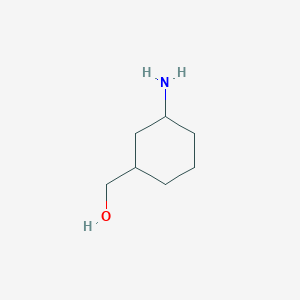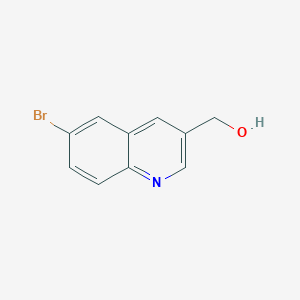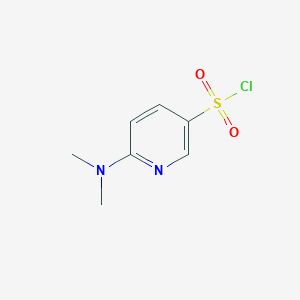![molecular formula C8H6BrN3OS B1527125 N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide CAS No. 1112982-76-9](/img/structure/B1527125.png)
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
Übersicht
Beschreibung
“N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide” is an organic compound with the molecular formula C8H6BrN3OS and a molecular weight of 272.12 . It belongs to the class of heterocyclic compounds .
Synthesis Analysis
The synthesis of “N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide” involves a reflux stage followed by a stage at 20℃ . The compound was suspended in 6 N HCl and stirred at room temperature for 16 hours. The solvent was then removed, and the residue was subjected to vacuum for 20 hours to yield the final product .Molecular Structure Analysis
The molecular structure of “N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide” consists of a bromothiazolo[5,4-b]pyridin-2-yl group attached to an acetamide group . The InChI Key for this compound is JHGFPKWDFAFFFO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide” has several notable physicochemical properties. It has a high gastrointestinal absorption and is not a substrate for P-glycoprotein. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from 0.92 to 2.81, indicating moderate lipophilicity . It is soluble, with a solubility ranging from 0.0396 mg/ml to 0.155 mg/ml .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide derivatives have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). Some derivatives showed promising anticancer activity, particularly against MCF-7 and HepG2 cell lines, demonstrating their potential as therapeutic agents in cancer treatment. These findings are supported by docking studies that provide insights into the binding sites of these compounds with target proteins, such as Rho-associated protein kinase (ROCK-1), suggesting mechanisms of action that could be exploited for therapeutic purposes (Alaa M. Alqahtani, A. Bayazeed, 2020).
Antimicrobial Activity
Research on N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide derivatives has also revealed their potential antimicrobial properties. The reactivity of these compounds has been explored, leading to the synthesis of various derivatives that displayed good antimicrobial activity against several strains. This suggests that these compounds could be developed into new antimicrobial agents to combat resistant microbial infections, highlighting the versatility of N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide as a precursor in medicinal chemistry (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Insecticidal and Corrosion Inhibition
Additionally, these compounds have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest management. Their efficacy as corrosion inhibitors has also been investigated, providing a foundation for their application in protecting materials against corrosion. These diverse applications further demonstrate the chemical's utility in developing novel solutions for various industrial and agricultural challenges (A. Fadda et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-4(13)10-8-11-5-2-3-6(9)12-7(5)14-8/h2-3H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGFPKWDFAFFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718287 | |
| Record name | N-(5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide | |
CAS RN |
1112982-76-9 | |
| Record name | N-(5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)
